molecular formula C10H17NO B13242830 1-(Furan-2-yl)hexan-1-amine

1-(Furan-2-yl)hexan-1-amine

Cat. No.: B13242830
M. Wt: 167.25 g/mol
InChI Key: SYNIJJMHNCTJAP-UHFFFAOYSA-N
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Description

1-(Furan-2-yl)hexan-1-amine is an organic compound that belongs to the class of furan derivatives. Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom. The presence of the furan ring in this compound imparts unique chemical and biological properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Furan-2-yl)hexan-1-amine can be synthesized through several methods, including the Paal–Knorr synthesis, which is a valuable method for obtaining substituted furans. This synthesis involves the reaction of 1,4-diketones with an acid catalyst to form the furan ring . Another method involves the reaction of furfurals with primary amines under continuous flow processing conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow processing allows for efficient and scalable production of the compound .

Chemical Reactions Analysis

Types of Reactions

1-(Furan-2-yl)hexan-1-amine undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.

    Reduction: Reduction reactions can convert the furan ring to dihydrofuran or tetrahydrofuran derivatives.

    Substitution: The furan ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens, alkyl halides, and acyl chlorides.

Major Products Formed

The major products formed from these reactions include various substituted furans, dihydrofurans, and tetrahydrofurans, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(Furan-2-yl)hexan-1-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(Furan-2-yl)hexan-1-amine involves its interaction with specific molecular targets and pathways. For example, furan derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle disruptions and apoptosis in cancer cells . The compound may also interact with other molecular targets, such as enzymes and receptors, to exert its biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(Furan-2-yl)hexan-1-amine include:

Uniqueness

This compound is unique due to its specific chemical structure, which includes a hexyl chain attached to the furan ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

1-(furan-2-yl)hexan-1-amine

InChI

InChI=1S/C10H17NO/c1-2-3-4-6-9(11)10-7-5-8-12-10/h5,7-9H,2-4,6,11H2,1H3

InChI Key

SYNIJJMHNCTJAP-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C1=CC=CO1)N

Origin of Product

United States

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